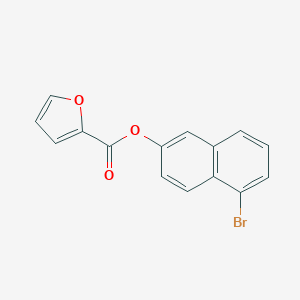

5-Bromo-2-naphthyl 2-furoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9BrO3 |

|---|---|

Molecular Weight |

317.13 g/mol |

IUPAC Name |

(5-bromonaphthalen-2-yl) furan-2-carboxylate |

InChI |

InChI=1S/C15H9BrO3/c16-13-4-1-3-10-9-11(6-7-12(10)13)19-15(17)14-5-2-8-18-14/h1-9H |

InChI Key |

REDHPCHGBGNTAZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)C(=C1)Br |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)C(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Design Principles for 5 Bromo 2 Naphthyl 2 Furoate

Esterification Reactions for the Construction of Naphthyl Furoate Linkages

The core transformation in synthesizing 5-Bromo-2-naphthyl 2-furoate is the esterification reaction. This involves the reaction of the hydroxyl group of 5-bromo-2-naphthol with the carboxylic acid group of 2-furoic acid, typically with the removal of a water molecule. While the direct synthesis of 5-bromo-2-naphthol is documented, starting from 5-amino-2-naphthol (B50111) nih.govresearchgate.netresearchgate.net, the subsequent esterification to form the target furoate ester relies on established catalytic methods to achieve viable reaction rates and yields.

Given that direct, uncatalyzed esterification is often a slow and reversible process, various catalytic strategies have been developed to accelerate the reaction. These paradigms include the use of Lewis acids, Brønsted acids, and biocatalysts, each offering distinct advantages in terms of reaction conditions, selectivity, and environmental impact.

Lewis acid catalysis is a powerful tool for promoting esterification reactions. Lewis acids function by coordinating to the carbonyl oxygen of the carboxylic acid (2-furoic acid), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol (5-bromo-2-naphthol). A variety of Lewis acids have been shown to be effective for esterification and related reactions involving naphthols. nih.govrsc.orgacs.org For instance, metal triflates like copper(II) triflate (Cu(OTf)₂) and bismuth(III) triflate (Bi(OTf)₃) are effective catalysts for reactions involving naphthols. rsc.orgorganic-chemistry.org Other studies have demonstrated the utility of supported Lewis acids, such as zinc chloride on silica (B1680970) (SiO₂/ZnCl₂) or iron oxide nanoparticles, which can facilitate esterification under clean, efficient conditions, sometimes without the need for a solvent. researchgate.netmdpi.com

Brønsted acids are traditional and widely used catalysts for esterification (Fischer esterification). The mechanism involves protonation of the carbonyl oxygen of 2-furoic acid, which, similar to Lewis acid catalysis, enhances its electrophilicity. Common Brønsted acids include sulfuric acid and p-toluenesulfonic acid (p-TSA). semanticscholar.org More recently, solid acid catalysts and acidic ionic liquids have emerged as greener alternatives. researchgate.net For example, tungstophosphoric acid supported on zirconia has been used for the clean esterification of 2-furoic acid with various alcohols, demonstrating high activity and reusability. researchgate.net Brønsted acidic ionic liquids have also been shown to be efficient and recoverable catalysts for reactions involving 2-naphthol (B1666908), often under solvent-free conditions. These catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high efficiency and ease of separation.

Biocatalysis, particularly using enzymes like lipases, offers a highly selective and environmentally friendly route to ester synthesis. ijpsjournal.comacs.org These reactions are conducted under mild conditions (low temperature and neutral pH), which minimizes byproduct formation and can preserve delicate functional groups. epa.gov Immobilized enzymes are often used to simplify catalyst recovery and reuse. epa.govrsc.org Chemoenzymatic synthesis combines the best of chemical and biological catalysis. mdpi.com For instance, a chemical process might be used to synthesize a precursor like 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (B1680220) (HMF), followed by an enzymatic esterification using a lipase (B570770) like Novozym 435 to produce the final ester. researchgate.netrsc.org This integrated approach allows for the creation of complex molecules from renewable feedstocks with high efficiency and selectivity. researchgate.net

The principles of green chemistry are increasingly guiding the development of new synthetic methods for esters. ijpsjournal.com This involves designing processes that reduce waste, minimize energy consumption, and use safer, renewable materials. sophim.comrsc.org Innovations in catalysis, such as the development of reusable solid catalysts and biocatalysts, are central to this effort. mdpi.comlabmanager.com Furthermore, the use of biomass-derived starting materials, such as obtaining 2-furoic acid from furfural (B47365) researchgate.netorgsyn.org, aligns with the goal of using renewable feedstocks.

A key innovation in green esterification is the move towards solvent-free or reduced-solvent systems. rsc.org Organic solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. Solvent-free reactions can be achieved by using one of the liquid reactants in excess to act as the solvent, or by running the reaction between neat reactants, often facilitated by solid catalysts or mechanical energy. mdpi.comrsc.org For example, surfactant-combined catalysts have been shown to catalyze esterification at room temperature without any solvent. rsc.org Another approach is mechanochemistry, where high-speed ball-milling provides the energy to drive the reaction between solid reactants, eliminating the need for solvents entirely. nih.gov These methods not only reduce environmental impact but can also lead to higher reaction rates and simpler product purification. mdpi.comnih.gov

Table of Compounds

Sustainable and Green Chemistry Innovations in Esterification

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)

The pursuit of energy-efficient synthesis is a cornerstone of modern green chemistry, aiming to reduce energy consumption and often, reaction times. sustainability-directory.com Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods for various organic transformations, including esterifications. nih.gov

While a specific microwave-assisted protocol for this compound is not detailed in the reviewed literature, the principles can be extrapolated from the synthesis of analogous compounds. Microwave irradiation accelerates reaction rates by directly and efficiently heating the solvent and reactants. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and intermediates, demonstrating drastic reductions in reaction times compared to traditional thermal methods. nih.govrsc.orgresearchgate.net For instance, in the synthesis of a benazepril (B1667978) intermediate, reactions that took hours under conventional heating were completed in minutes using microwave irradiation, with comparable yields. nih.gov This acceleration is attributed to the ability of microwaves to rapidly generate a high-energy state in polar molecules.

A comparative study on the synthesis of a key intermediate of the ACE inhibitor benazepril highlights the efficiency of microwave assistance.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Step | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Compound (2) | Conventional | 29 hours | 60% | nih.gov |

| Synthesis of Compound (2) | Microwave | 6 minutes | 55% | nih.gov |

| Synthesis of Compound (4) | Conventional | 24 hours | 70% | nih.gov |

| Synthesis of Compound (4) | Microwave | 4 minutes | 65% | nih.gov |

Data sourced from a study on a benazepril intermediate, illustrating the potential time savings of microwave-assisted methods applicable to esterification and related reactions.

The application of this technology to the esterification of 5-bromo-2-naphthol with furan-2-carbonyl chloride could similarly lead to a more sustainable and efficient production process, minimizing energy costs and improving throughput. sustainability-directory.com

Development of Recyclable and Biodegradable Catalysts

The esterification step to form this compound typically requires a catalyst. The development of recyclable and biodegradable catalysts is a key focus area in green chemistry to minimize waste and environmental impact.

Recyclable Catalysts: Several heterogeneous and recyclable catalysts have shown high efficacy in esterification and related reactions involving naphthols. These catalysts can be easily separated from the reaction mixture and reused multiple times, making the process more economical and environmentally friendly.

Zirconyl(IV) Chloride Octahydrate (ZrOCl₂·8H₂O): This has been reported as an efficient and recyclable catalyst for the synthesis of amidoalkyl naphthols. daneshyari.comresearchgate.net Its reusability has been demonstrated over several cycles, maintaining high catalytic activity. daneshyari.com

Sulfonated Carbons (SO₃H-Carbon): SO₃H-carbon derived from glycerol (B35011) has been used as a green, recyclable catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. arcjournals.org This type of solid acid catalyst is beneficial due to its stability and ease of separation. arcjournals.org

Metal-Based Catalysts: Palladium and ruthenium catalysts supported on materials like polyethylene (B3416737) glycol (PEG) have been developed for C-H functionalization and arylation reactions. rsc.org These systems show good recyclability, maintaining high yields over several consecutive cycles with minimal loss of activity. rsc.org Similarly, gold-supported catalysts have proven highly active and selective in the oxidative esterification of furfural to produce furoate esters. mdpi.comresearchgate.net

Table 2: Performance of Selected Recyclable Catalysts in Related Syntheses

| Catalyst | Reaction Type | Substrate Example | Yield (Initial Run) | Yield (After Recycling) | Reference |

|---|---|---|---|---|---|

| Ru in PEG-400/H₂O | Annulation | Benzenesulfonylhydrazide | 86% | 83% (after 4 cycles) | rsc.org |

| SO₃H-Carbon | Amidoalkyl Naphthol Synthesis | β-naphthol, benzaldehyde | 95% | 89% (after 5 cycles) | arcjournals.org |

| ZrOCl₂·8H₂O | Amidoalkyl Naphthol Synthesis | β-naphthol, aldehyde, amide | Not Specified | Effective for multiple cycles | daneshyari.comresearchgate.net |

Precursor Synthesis: Regioselective Functionalization of Naphthalene (B1677914) Core

The synthesis of the key intermediate, 5-bromo-2-naphthol, requires precise control over the regiochemistry of substitution on the naphthalene ring system.

Methodologies for the Introduction of Bromine onto Naphthalene Scaffolds

The direct bromination of 2-naphthol is challenging as it typically yields a mixture of products, with substitution occurring at the 1- and 6-positions. To achieve the desired 5-bromo-2-naphthol isomer, a multi-step sequence is often necessary. A documented method involves starting with 5-amino-2-naphthol. researchgate.net The amino group is first diazotized and then substituted with bromine via a Sandmeyer-type reaction. This directed approach ensures the bromine atom is installed at the correct C5 position. researchgate.net

Protecting Group Chemistry in Naphthol Functionalization

In the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol, protecting groups are crucial for achieving the desired regioselectivity. A sulfonic acid group (–SO₃H) can be introduced at the 1-position of 5-amino-2-naphthol. researchgate.net This group serves a dual purpose:

Protecting Group: It blocks the highly reactive C1 position, preventing unwanted side reactions during subsequent steps.

Activating Group: It facilitates the subsequent Sandmeyer reaction.

The use of this sulfonate protecting group allows the reaction sequence—diazotization and bromination—to proceed cleanly, using only water and sulfuric acid as solvents, which is an environmentally benign choice. researchgate.net After the bromine has been successfully introduced at the 5-position, the sulfonic acid group can be removed to yield the final 5-bromo-2-naphthol precursor. researchgate.net

Convergent and Divergent Synthetic Routes to 5-Bromo-2-naphthol

The synthesis of 5-bromo-2-naphthol is a critical convergent point, preparing one of the two key fragments for the final esterification. A well-described linear synthesis starts from 5-amino-2-naphthol. researchgate.net

Synthetic Scheme for 5-Bromo-2-naphthol:

Sulfonation: 5-amino-2-naphthol is treated with sulfuric acid to introduce a sulfonic acid group at the C1 position, yielding 5-amino-2-hydroxy-1-naphthalenesulfonic acid. researchgate.net

Sandmeyer Reaction: The amino group of the sulfonated intermediate is converted to a diazonium salt, which is then reacted with a bromine source (e.g., cuprous bromide) to install the bromine atom at C5.

Desulfonation: The sulfonic acid protecting group at C1 is removed under heating in an aqueous acid solution to afford the target molecule, 5-bromo-2-naphthol. researchgate.net

This route is highly effective as it controls the position of the bromine substituent, a task that is difficult to achieve through direct electrophilic bromination of 2-naphthol.

Furan-2-carboxylic Acid Subunit Synthesis and Derivatization

The second key component required for the synthesis is the furan-2-carboxylic acid subunit, which is typically activated as its acyl chloride (furan-2-carbonyl chloride) for the esterification reaction. This building block is derived from furfural, a commodity chemical produced from renewable biomass. conicet.gov.ar

The synthesis can proceed through the oxidation of furfural to furan-2-carboxylic acid. Various catalytic systems, including those based on gold, have been developed for the efficient oxidation of furfural. mdpi.comresearchgate.net Alternatively, oxidative esterification can directly produce furoate esters like methyl-2-furoate, which can then be hydrolyzed to the desired carboxylic acid. mdpi.comconicet.gov.ar

For the final esterification with 5-bromo-2-naphthol, the furan-2-carboxylic acid is usually converted into a more reactive derivative, most commonly furan-2-carbonyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes esterification with the hydroxyl group of 5-bromo-2-naphthol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. google.com

Synthetic Routes to Furan-2-carboxylic Acid and its Activated Forms

The formation of the ester linkage in this compound necessitates an activated form of furan-2-carboxylic acid. This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an acid anhydride (B1165640).

Furan-2-carboxylic acid can be prepared through various methods, including the oxidation of furfural. orgsyn.org Common oxidizing agents for this transformation include potassium permanganate (B83412) and dichromate. orgsyn.org An alternative approach involves the catalytic oxidation of furfural using catalysts like cuprous chloride with an oxidant such as tert-butyl hydroperoxide. mdpi.com

Once obtained, furan-2-carboxylic acid is often converted to 2-furoyl chloride , a highly reactive acyl chloride. A well-established method for this conversion is the reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂), often with refluxing. guidechem.comwikipedia.org Other reagents like oxalyl chloride can also be employed. The use of triphosgene (B27547) in the presence of a catalyst like N,N-dimethylformamide (DMF) has also been reported to produce 2-furoyl chloride with high purity and yield. guidechem.com

Another activated form is furan-2-carboxylic anhydride . This can be synthesized from 2-furoyl chloride by reacting it with a carboxylate salt. A two-step process is common, starting with the formation of 2-furoyl chloride from furan-2-carboxylic acid, followed by its reaction with a base like sodium hydroxide (B78521) to form the anhydride.

The choice of the activated form depends on the specific reaction conditions and the desired reactivity for the subsequent esterification with 5-bromo-2-naphthol.

Table 1: Synthesis of Activated Forms of Furan-2-carboxylic Acid

| Activated Form | Precursor | Reagents | Key Conditions | Yield (%) | Reference |

| 2-Furoyl Chloride | Furan-2-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux at 100°C | 79 | guidechem.com |

| 2-Furoyl Chloride | Furan-2-carboxylic acid | Triphosgene, N,N-dimethylformamide | 40-100°C | 91.2 | guidechem.com |

| Furan-2-carboxylic Anhydride | 2-Furoyl chloride | Sodium hydroxide (NaOH) | 0°C to room temperature | 85-90 |

Modifications and Functionalization of the Furan Moiety

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. chemenu.compearson.com This reactivity allows for the introduction of various functional groups onto the furan core, which can be a crucial step in designing analogs of this compound with modified properties.

Electrophilic Aromatic Substitution: The electron-donating nature of the oxygen atom in the furan ring directs incoming electrophiles primarily to the C2 and C5 positions. When the C2 position is occupied by a carboxyl group, electrophilic substitution, such as bromination, tends to occur at the C5 position. pearson.com This inherent reactivity is fundamental to creating a diverse range of substituted furan derivatives. For instance, arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride leads to the corresponding 5-arylfuran-2-carboxylic acids. researchgate.net

Nucleophilic Substitution: While less common than electrophilic substitution, nucleophilic substitution reactions on the furan ring can also be achieved, particularly when the ring is activated by electron-withdrawing groups. chempap.orgtandfonline.com For example, a nitro group at the C5 position can be displaced by various nucleophiles. jst.go.jp The reaction of 2-cyano-3-(5-X-2-furyl)acrylonitriles with secondary amines has also been shown to result in nucleophilic displacement at the furan ring. chempap.org

Functionalization via Organometallic Intermediates: The deprotonation of the furan ring using strong bases like n-butyllithium or lithium diisopropylamide (LDA) generates organometallic species that can react with various electrophiles. arkat-usa.org This strategy has been employed for the regioselective carboxylation of furan-2-carboxylic acid at the C5 position to produce furan-2,5-dicarboxylic acid. arkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the furan core. mdpi.com These reactions, including Suzuki and Heck couplings, enable the introduction of a wide array of substituents, significantly expanding the chemical space accessible for furan-containing compounds. mdpi.com An unconventional modification of palladium-catalyzed oxidative amination has been described where the furan ring acts as a masked olefin, leading to functionalized indoles. acs.org

The ability to modify the furan moiety provides a versatile platform for the synthesis of a library of compounds related to this compound, allowing for the systematic investigation of structure-activity relationships.

Table 2: Key Functionalization Reactions of the Furan Ring

| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Reference |

| Electrophilic Bromination | C5 (of furan-2-carboxylic acid) | Bromine (Br₂) | 5-Bromo-furan-2-carboxylic acid | pearson.com |

| Arylation | C5 | Arenediazonium chlorides, CuCl₂ | 5-Aryl-furan-2-carboxylic acids | researchgate.net |

| Carboxylation | C5 | LDA, CO₂ | Furan-2,5-dicarboxylic acid | arkat-usa.org |

| Nucleophilic Substitution | C5 | Secondary amines (on activated substrates) | 5-Amino-furan derivatives | chempap.orgtandfonline.com |

| Palladium-Catalyzed Coupling | Various | Pd catalyst, various coupling partners | Functionalized furans | mdpi.com |

Reactivity Profiles and Reaction Mechanisms of 5 Bromo 2 Naphthyl 2 Furoate Analogs

Cross-Coupling Transformations Involving the Bromo-Naphthalene Moiety

The bromine atom on the naphthalene (B1677914) scaffold is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.org In the context of bromonaphthalene analogs, this reaction allows for the introduction of a wide range of aryl and vinyl substituents. The reaction is valued for its mild conditions, tolerance of various functional groups, and the generation of non-toxic byproducts. uwindsor.ca For instance, 2-bromonaphthalene (B93597) can be effectively coupled with phenylboronic acid using a Pd/C catalyst. heia-fr.ch

The choice of ligand coordinated to the palladium catalyst is critical in determining the efficiency and selectivity of the Suzuki-Miyaura coupling. nih.gov Ligands influence the stability and reactivity of the catalytic species, thereby affecting reaction rates and product yields. For example, in the coupling of Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization of the double bond. nih.govorganic-chemistry.org Studies have shown that Pd(P(o-Tol)3)2 is an effective catalyst for maintaining the Z-olefin geometry in high yields under mild conditions. organic-chemistry.org The use of monodentate phosphines can lead to highly active catalysts for C-N bond-forming reactions. nih.gov In some cases, ligand-free systems have been developed, particularly for reactions in aqueous media, where long-chain quaternary ammonium (B1175870) hydroxides can act as suitable bases. researchgate.net

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of bromonaphthalenes with various coupling partners.

| Ligand | Coupling Partner | Reaction Conditions | Yield (%) | Reference |

| Pd(P(o-Tol)3)2 | Z-alkenyl boronic acid | NaO-t-Bu, ethanol | High | organic-chemistry.org |

| X-Phos | Phenylacetylene | Cs2CO3, PTS/H2O | 83 | ucsb.edu |

| Ferrocenylphosphane | Naphthylboronic acid | Moderate temperature | 55-95 | nih.gov |

| None (Pd/C) | Phenylboronic acid | THF | Good | heia-fr.ch |

The Suzuki-Miyaura reaction of bromonaphthalenes has a broad scope, accommodating a variety of coupling partners. uwindsor.ca Aryl, heteroaryl, and styryl boronic acids or esters can be successfully coupled. researchgate.net The reaction's success can, however, be influenced by the steric and electronic properties of the coupling partners. Sterically hindered binaphthalene derivatives can be synthesized using bromonaphthalenes and ferrocenylphosphane ligands, with yields ranging from 55-95%. nih.gov However, bulkier ligands tend to be less efficient in the coupling of hindered partners. nih.gov

While the reaction is generally robust, limitations exist. Some alkyl borates and hetero-substrates may exhibit low reactivity. libretexts.org Furthermore, aryl chlorides are less reactive than bromides and iodides, often resulting in lower yields. libretexts.org The presence of certain functional groups on the coupling partners can sometimes lead to side reactions or catalyst inhibition. For instance, solvent contaminants at the ppm level, such as 2,3-dihydrofurane or maleic anhydride (B1165640), can poison the Pd/C catalyst and significantly decrease conversion. heia-fr.ch

Ligand Effects on Reaction Efficiency and Selectivity

Alternative Transition Metal-Mediated Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the bromo-naphthalene core.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. frontiersin.org 2-bromonaphthalene, for example, reacts with ethyl crotonate in a Heck reaction to form a key intermediate for certain modulators. nih.gov The reaction often shows high stereoselectivity for the trans-substituted alkene product. nih.gov Ionic liquids can be used as "green" reaction media for the Heck coupling of 2-bromonaphthalene with various olefinic esters, often providing higher yields than conventional solvents like DMF. semanticscholar.org

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl halide. wikipedia.org It is a reliable method for forming carbon-carbon bonds under mild conditions. wikipedia.org 1-Bromonaphthalene can be coupled with terminal alkynes using cobalt catalysts as an alternative to the more expensive palladium systems. beilstein-journals.org Copper-free Sonogashira couplings of aryl bromides can be achieved at room temperature in water with the aid of a nonionic amphiphile. ucsb.edu

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov It has largely replaced classical methods for forming aromatic amines due to its milder conditions and broader scope. nih.gov 1-Bromonaphthalene couples efficiently with amines like diphenylamine, and can be used for the selective monoarylation of polyamines. The reaction can be promoted by microwave irradiation, which can offer selectivity between the desired Buchwald-Hartwig amination and potential side reactions. rsc.org

The following table provides examples of these alternative coupling reactions with bromonaphthalene substrates.

| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Heck | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 | (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate | nih.gov |

| Sonogashira | 1-Bromonaphthalene | 4-Ethylphenylacetylene | Co(II) complex | 1-((4-Ethylphenyl)ethynyl)naphthalene | beilstein-journals.org |

| Buchwald-Hartwig | 1-Bromonaphthalene | Diphenylamine | Pd catalyst | 1-(Diphenylamino)naphthalene |

Detailed Mechanistic Pathways of Halogenated Naphthalene Cross-Couplings

The general mechanism for palladium-catalyzed cross-coupling reactions of halogenated naphthalenes involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cawhiterose.ac.uk

Oxidative Addition: The cycle begins with the oxidative addition of the bromonaphthalene to a Pd(0) complex, forming a Pd(II) intermediate. whiterose.ac.ukrsc.org This is often the rate-determining step.

Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki, organotin in Stille, or a copper acetylide in Sonogashira) transfers its organic group to the Pd(II) complex, replacing the halide. whiterose.ac.uk In the Suzuki-Miyaura reaction, a base is required to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. whiterose.ac.uk

For the Heck reaction , the mechanism differs slightly after oxidative addition. Instead of transmetalation, the alkene inserts into the aryl-palladium bond. This is followed by a β-hydride elimination to form the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. rsc.org

In the Buchwald-Hartwig amination , after oxidative addition, the amine coordinates to the palladium center, and deprotonation by a base forms a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.

Chemical Transformations of the Furoate Ester Group

The furoate ester moiety of 5-bromo-2-naphthyl 2-furoate also offers opportunities for chemical modification. Furoate esters can participate in various reactions, including:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (furoic acid) under acidic or basic conditions.

Transesterification: The ester can be converted to a different ester by reaction with an alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol (furfuryl alcohol) using a strong reducing agent like lithium aluminum hydride.

Oxidative Esterification: Aldehydes can be oxidatively esterified to furoates. For example, furfural (B47365) can be converted to methyl-2-furoate through an oxidative esterification process. mdpi.comconicet.gov.ar The mechanism can involve the formation of a hemiacetal intermediate when an alcohol is used. mdpi.com A catalyst-free method using hydrogen peroxide as an oxidant under microwave irradiation has also been developed for this transformation. conicet.gov.ar

Vinylogous Aldol (B89426) Reactions: Furoate esters can undergo doubly vinylogous aldol reactions with aldehydes and ketones in the presence of bulky Lewis acids. acs.orgnih.gov This C-C bond-forming reaction provides a route to functionalized furans. acs.orgnih.gov

The following table outlines some key transformations of the furoate ester group.

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| Oxidative Esterification | Furfural, Methanol | Au catalyst, K2CO3, O2 | Methyl-2-furoate | mdpi.com |

| Catalyst-Free Oxidative Esterification | Furfural, Methanol | H2O2, Microwave, 120°C | Methyl-2-furoate | conicet.gov.ar |

| Doubly Vinylogous Aldol Reaction | Methyl-5-methyl-2-furoate, Aldehyde/Ketone | Bulky Lewis Acid (e.g., ATPH) | Functionalized Furan (B31954) | acs.orgnih.gov |

Comprehensive Studies on Ester Hydrolysis Kinetics and Mechanisms

Ester hydrolysis is a fundamental reaction that cleaves an ester into a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk This process can be catalyzed by either acid or base. chemguide.co.ukucoz.com

The acid-catalyzed hydrolysis of esters is a reversible process that re-establishes equilibrium between the ester and its hydrolysis products, a carboxylic acid and an alcohol. youtube.comchemistrysteps.com The reaction is typically performed by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. chemguide.co.uk

The mechanism for acid-catalyzed hydrolysis of esters like furoates proceeds through several key steps: libretexts.orgyoutube.comkhanacademy.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (an alcohol). libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol as a leaving group. libretexts.orgyoutube.com

Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

The rate-determining step in this mechanism is typically the nucleophilic attack of water on the protonated carbonyl group. The reversibility of this reaction means that to drive the equilibrium towards the products, an excess of water is often used. chemguide.co.ukchemistrysteps.com

For certain esters, particularly those with tertiary alkyl groups, an alternative AAL1 mechanism may occur, which involves the formation of a stable carbocation from the alcohol portion. ucoz.com

Base-catalyzed hydrolysis, also known as saponification, is a widely used and often preferred method for hydrolyzing esters due to its irreversible nature. chemguide.co.ukucoz.com The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). chemguide.co.uk

The mechanism involves the following steps: byjus.com

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. byjus.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion is eliminated as the leaving group. byjus.com

Acid-Base Reaction: The carboxylic acid formed is immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion) to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

This process is termed saponification because of its application in soap making, where fats and oils (which are triglycerides, a type of ester) are hydrolyzed with a strong base to produce glycerol (B35011) and the salts of fatty acids (soap). chemguide.co.ukucoz.com

A study on the hydrolysis of various phenyl esters of α-furoic acid found that the reaction is catalyzed by hydroxide ions and other nucleophiles. researchgate.net The data indicated a strong nucleophilic attack on the carbonyl carbon of the acyl group. researchgate.net

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible chemguide.co.uk | Irreversible chemguide.co.ukchemistrysteps.com |

| Products | Carboxylic acid and alcohol chemguide.co.uk | Carboxylate salt and alcohol chemguide.co.uk |

| Key Step | Protonation of carbonyl oxygen youtube.com | Nucleophilic attack by hydroxide ion byjus.com |

| Driving Force | Use of excess water chemguide.co.uk | Irreversible deprotonation of the carboxylic acid chemistrysteps.com |

Acid-Catalyzed Hydrolysis: Mechanistic Pathways and Rate-Determining Steps

Nucleophilic Acyl Substitution Reactions at the Furoate Carbonyl Center

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like this compound. ucsb.edupressbooks.pubmasterorganicchemistry.com In these reactions, a nucleophile replaces the leaving group attached to the acyl carbon. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds via a two-step addition-elimination pathway: masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. pressbooks.publibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. pressbooks.publibretexts.org

The reactivity of the carboxylic acid derivative is largely dependent on the ability of the leaving group to depart. libretexts.org Better leaving groups are weaker bases. pressbooks.pub In the case of this compound, the leaving group would be the 5-bromo-2-naphthoxide anion. The reactivity of the furoate ester will be influenced by the electronic properties of both the furan ring and the naphthyl group.

Common nucleophiles that can participate in these reactions include hydroxides, alkoxides, amines, and carbanions (e.g., from Grignard reagents). ucsb.edu For instance, reaction with an amine (ammonolysis) would yield a furoamide, while reaction with an alcohol in the presence of an acid or base catalyst (transesterification) would produce a different furoate ester.

Reactivity of the Furan Heterocycle in Furoate Systems

The furan ring is an electron-rich aromatic heterocycle and is generally more reactive than benzene (B151609) towards electrophilic substitution. ijabbr.comuomus.edu.iqmsu.edu The oxygen atom in the ring donates electron density, making the ring susceptible to attack by electrophiles. numberanalytics.com

Electrophilic substitution reactions on furan preferentially occur at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance. mdpi.comresearchgate.net If the C2 position is occupied, substitution will then occur at the C5 position. mdpi.com In this compound, the furan ring is substituted at the C2 position by the ester group. Therefore, further electrophilic substitution would be expected to occur primarily at the C5 position.

Common electrophilic substitution reactions for furans include: ijabbr.commsu.edu

Nitration: Typically carried out with a mild nitrating agent like acetyl nitrate (B79036) at low temperatures to avoid polymerization. ijabbr.com

Halogenation: Reaction with halogens like bromine and chlorine can be vigorous, often leading to polyhalogenated products. Milder conditions are required for monohalogenation. ijabbr.com

Sulfonation: Can be achieved using a sulfur trioxide-pyridine complex. ijabbr.com

Friedel-Crafts Acylation: Acetylation can be performed using acetic anhydride with a Lewis acid catalyst like boron trifluoride. ijabbr.com

The presence of the electron-withdrawing ester group at the C2 position deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, the ring remains a reactive aromatic system.

The presence of multiple reactive sites in a molecule like this compound—the ester carbonyl, the furan ring, and the bromo-naphthyl system—raises issues of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs).

Chemoselectivity: In reactions with strong nucleophiles, the primary site of attack will likely be the electrophilic carbonyl carbon of the ester. In contrast, under electrophilic conditions, the electron-rich furan ring is the more probable reaction site. A study on the synthesis of functionalized furans highlighted a chemoselective process that prevented the reduction of substrates and acyl chlorides, ensuring efficient furan formation. organic-chemistry.org

Regioselectivity: As mentioned, electrophilic attack on the 2-furoate system is highly regioselective for the C5 position. mdpi.comresearchgate.net For the bromonaphthyl part of the molecule, the directing effects of the bromo and ester-oxygen substituents would determine the position of any further substitution on the naphthalene ring system. Palladium-catalyzed cross-coupling reactions, for example, are often highly regioselective. researchgate.net

Furan can also act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.gov However, these reactions are often reversible. nih.govrsc.org The presence of an electron-withdrawing group like the ester at C2 generally reduces the reactivity of the furan as a diene. nih.gov

Electrophilic Functionalization of the Furan Ring

Synergistic and Antagonistic Effects between Naphthalene and Furan Moieties

The term "synergistic effect" in this context refers to a scenario where the two moieties cooperate to enhance a particular reaction pathway, while an "antagonistic effect" implies that the presence of one group hinders or prevents a reaction that would otherwise be expected on the other.

Electronic Effects:

Furan Moiety: Furan is an electron-rich heterocycle, more so than benzene, making it highly susceptible to electrophilic attack, particularly at the 5-position (adjacent to the oxygen) and to a lesser extent, the 3-position. pearson.comslideshare.net However, the 2-furoate group is electron-withdrawing, which deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan. acs.org

Ester Linkage: The ester group acts as a crucial electronic bridge. The carbonyl group is electron-withdrawing, which decreases the electron density of the furan ring. Conversely, the oxygen atom of the 2-naphthoxy group donates electron density to the carbonyl, which can slightly mitigate the deactivating effect on the furan ring compared to, for example, a methyl furoate.

Steric Effects:

The 2-naphthyl group is significantly bulkier than a simple alkyl or phenyl group. cdnsciencepub.com This steric hindrance can influence the approach of reagents to the ester carbonyl and the adjacent furan ring. For reactions involving the ester carbonyl, such as hydrolysis or transesterification, the bulky naphthyl group may slow down the reaction rate compared to a less hindered ester. nih.gov Similarly, reactions at the 3-position of the furan ring might be sterically hindered by the adjacent naphthyl ester group.

The following table summarizes the expected electronic and steric influences on the different reactive sites of the molecule.

| Reactive Site | Electronic Influence | Steric Hindrance | Probable Reactivity |

| Naphthalene Ring (Electrophilic Substitution) | Bromine is deactivating but ortho-, para-directing. The 2-ester group is deactivating. | Moderate | Substitution likely directed by the bromine to positions 4, 6, or 8, but overall rate is reduced. |

| Bromine Atom (e.g., in Cross-Coupling) | Standard reactivity for an aryl bromide. | Peri-hydrogen at the 4-position may exert some steric effect. | Good substrate for reactions like Suzuki, Heck, or Buchwald-Hartwig coupling. |

| Furan Ring (Electrophilic Substitution) | Deactivated by the electron-withdrawing 2-furoate group. | The 3-position is sterically hindered by the adjacent ester. | Substitution at the 5-position is most likely, though the ring is less reactive than furan itself. acs.org |

| Ester Carbonyl (Nucleophilic Acyl Substitution) | The electrophilicity of the carbonyl is influenced by the 2-naphthoxy leaving group. | The bulky 2-naphthyl group provides significant steric hindrance. | Slower reaction rates compared to less hindered esters are expected. nih.gov |

Synergism vs. Antagonism:

An example of a potential antagonistic effect would be the deactivation of the furan ring by the electron-withdrawing nature of the ester, which is a direct consequence of the molecular architecture. A potential synergistic effect is more subtle and would likely be observed in multi-step transformations, as discussed in the next section.

The bifunctional nature of this compound makes it an interesting candidate for cascade or tandem reactions, where a single set of reagents and conditions initiates a sequence of two or more transformations. researchgate.net Such sequences often rely on the strategic placement of reactive functional groups.

A plausible and widely used strategy for initiating a cascade reaction with this molecule would be a palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by an intramolecular reaction involving the furan ring.

Proposed Tandem Heck Reaction:

One potential cascade is an intramolecular Heck reaction. wikipedia.org If a suitable alkene-containing side chain were to be introduced, for example, by first performing a Suzuki coupling with an alkenylboronic acid, a subsequent intramolecular Heck reaction could lead to the formation of a new ring system.

A more direct tandem reaction could involve an intermolecular Heck reaction followed by an intramolecular C-H activation/arylation. For instance, reaction with an alkene could be followed by the newly formed alkyl-palladium intermediate being intercepted by the furan ring, leading to a complex polycyclic structure. There are precedents for dearomative Heck reactions involving both furans and naphthalenes. acs.orgchinesechemsoc.org

Proposed Tandem Suzuki Coupling / Intramolecular C-H Arylation:

A tandem Suzuki coupling followed by an intramolecular C-H arylation represents another viable pathway. For instance, coupling of the 5-bromo-naphthalene with a suitable boronic acid could be followed by an intramolecular C-H activation of the furan ring, leading to a fused polycyclic aromatic system. Such cascade reactions involving Suzuki coupling and subsequent C-H arylation are known for constructing acenaphthylene-fused heteroarenes. beilstein-journals.org

The table below outlines a hypothetical tandem reaction sequence.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Role of Bifunctionality |

| 1 | Intermolecular Heck Reaction | Alkene, Pd catalyst, base | Naphthyl-alkene intermediate still attached to the furoate ester. | The bromo-naphthalene provides the handle for the initial coupling. |

| 2 | Intramolecular C-H Activation/Cyclization | Same as Step 1 | Fused polycyclic system where the new ring is formed between the naphthalene and furan moieties. | The proximity of the furan ring allows for the intramolecular trapping of the palladium intermediate. |

The success of such cascade reactions would be highly dependent on the specific reagents, catalysts, and reaction conditions, as well as the inherent electronic and steric biases of the starting material. The interplay between the naphthalene and furan moieties is key, as the electronic nature of the furan ring and the steric environment around it will determine the feasibility and outcome of the second and subsequent steps in the cascade.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Characterization for Molecular Structure and Purity

Spectroscopic methods are indispensable for probing the intricate details of a molecule's structure. By interacting with electromagnetic radiation, molecules like 5-Bromo-2-naphthyl 2-furoate provide unique spectral fingerprints that reveal the nature of their atoms, bonds, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural assignment of organic molecules. By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial arrangement.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the naphthalene (B1677914) and furan (B31954) rings. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating and withdrawing effects of the substituent groups. For instance, the protons on the furan ring would likely appear in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions. Similarly, the protons on the brominated naphthalene ring would exhibit a complex splitting pattern, providing crucial information for their precise assignment. lew.ro The integration of these signals would correspond to the number of protons in each unique environment, confirming the stoichiometry of the molecule.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the naphthalene and furan rings, as well as the carbonyl carbon of the ester group, would be diagnostic. lew.ro The presence of the bromine atom would also influence the chemical shifts of the adjacent carbon atoms. By analyzing both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the molecular structure can be achieved.

Furthermore, NMR is invaluable for monitoring the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time intervals and acquiring their NMR spectra, the disappearance of starting material signals and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions.

Table 1: Predicted ¹H NMR Data for this compound This table is a representation of expected values and may vary based on experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan-H3 | 7.0 - 7.5 | dd | J3,4, J3,5 |

| Furan-H4 | 6.5 - 7.0 | dd | J4,3, J4,5 |

| Furan-H5 | 7.5 - 8.0 | dd | J5,3, J5,4 |

Table 2: Predicted ¹³C NMR Data for this compound This table is a representation of expected values and may vary based on experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan Carbons | 110 - 150 |

| Naphthyl Carbons | 110 - 140 |

| Carbonyl Carbon (C=O) | 160 - 170 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. sciex.comsisweb.com By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. For this compound (C₁₅H₉BrO₃), HRMS would be used to confirm its elemental composition by matching the experimentally determined exact mass with the theoretically calculated value. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, further corroborating the presence of a single bromine atom in the molecule. researchgate.net

In addition to exact mass determination, HRMS can provide valuable structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the molecular ion, a series of daughter ions are produced, and their masses are measured. The fragmentation pattern is often predictable and can be used to piece together the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 5-bromo-2-naphthoxy radical and the 2-furoyl cation, or their respective fragments. This detailed fragmentation analysis provides an additional layer of structural confirmation.

Table 3: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| [M]⁺ | C₁₅H₉⁷⁹BrO₃ | 329.9786 | To be determined |

Infrared (IR) spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups within a molecule. The resulting spectrum provides a unique "vibrational fingerprint" of the compound. docbrown.info

In the IR spectrum of this compound, several key absorption bands would be expected. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. lew.ro The presence of the aromatic naphthalene and furan rings would be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester linkage would likely appear in the 1000-1300 cm⁻¹ range. lew.ro The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹. docbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. tanta.edu.egdergipark.org.tr Molecules containing chromophores, such as aromatic rings and conjugated systems, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

The structure of this compound contains both a naphthalene and a furan ring system, which are significant chromophores. The extended conjugation between the naphthalene ring, the ester group, and the furan ring is expected to result in strong UV absorption. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π→π* transitions. libretexts.org The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The bromine atom, as a substituent on the naphthalene ring, may cause a bathochromic (red) shift in the λmax compared to the unsubstituted parent compound. Solvents of varying polarities can also influence the λmax, providing further insight into the nature of the electronic transitions. slideshare.net

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of compounds in a mixture. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govnih.gov It is particularly useful for the analysis of volatile and thermally stable compounds.

In the context of this compound, GC-MS can be employed for reaction profiling. By analyzing samples from the reaction mixture over time, the consumption of starting materials and the formation of the product and any byproducts can be monitored. The retention time of this compound in the gas chromatogram would be characteristic of the compound under specific analytical conditions. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the column, confirming its identity. This allows for a detailed understanding of the reaction kinetics and can aid in optimizing the reaction for higher yield and purity. The quantitative analysis of the product can also be performed using appropriate calibration standards.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of synthesized this compound and quantifying its concentration. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for compounds of this nature due to its versatility and compatibility with a wide range of detectors. americanpharmaceuticalreview.com

A hypothetical, yet scientifically grounded, RP-HPLC method for analyzing this compound would involve a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds through hydrophobic interactions. Given the aromatic and ester functionalities of the molecule, UV detection would be highly effective. The naphthalene and furan rings contain chromophores that absorb strongly in the UV region, likely around 254 nm or 280 nm, providing excellent sensitivity. researchgate.net

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from potential impurities, such as unreacted starting materials (5-bromo-2-naphthol and 2-furoic acid) or by-products. researchgate.netchromatographyonline.com For instance, a linear gradient starting from a higher aqueous composition to a higher organic composition can effectively elute compounds with a wide range of polarities. chromatographyonline.com

The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | HPLC System with UV Detector | Standard for chromatographic analysis of aromatic compounds. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for moderately polar to non-polar analytes like naphthyl esters. researchgate.netnih.gov |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified buffer to ensure sharp peak shapes for any acidic impurities. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC providing good separation efficiency. researchgate.net |

| Gradient | 50% B to 95% B over 20 min | Ensures elution of both polar starting materials and the less polar ester product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic rings in the molecule provide strong UV absorbance at this wavelength. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Real-time Reaction Monitoring using In-situ Spectroscopic Techniques

The synthesis of this compound, likely an esterification reaction between 5-bromo-2-naphthol and an activated form of 2-furoic acid (e.g., 2-furoyl chloride), can be monitored in real-time using in-situ spectroscopic techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. spectroscopyonline.com This Process Analytical Technology (PAT) tool provides invaluable insights into reaction kinetics, mechanism, and endpoint determination without the need for offline sampling, which can be disruptive and may not accurately represent the reaction state. mt.comacs.org

By inserting an ATR-FTIR probe directly into the reaction vessel, spectra can be collected continuously throughout the process. spectroscopyonline.com The progress of the esterification can be tracked by monitoring the disappearance of reactant peaks and the appearance of product peaks. Key spectral changes would include:

Disappearance of the O-H stretch: The broad hydroxyl (-OH) stretching band of 5-bromo-2-naphthol, typically found around 3200-3400 cm⁻¹, would decrease in intensity as the reaction proceeds.

Appearance of the C=O stretch: A strong carbonyl (C=O) stretching band from the newly formed ester group in this compound would appear and grow in intensity, likely in the region of 1720-1740 cm⁻¹. mdpi.com

Appearance of the C-O stretch: The C-O stretching vibration of the ester, typically appearing in the 1100-1300 cm⁻¹ region, would also increase as the product is formed.

Plotting the absorbance of these characteristic peaks against time generates kinetic profiles for reactants and products. researchgate.net This data allows for the precise determination of the reaction endpoint, identified when the reactant peaks have vanished and the product peaks have reached a plateau. This real-time monitoring helps in optimizing reaction conditions such as temperature and catalyst loading to maximize yield and minimize reaction time. spectroscopyonline.comd-nb.info

Table 2: Key FT-IR Vibrational Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Trend During Reaction |

| Hydroxyl (O-H) Stretch | 5-Bromo-2-naphthol (Reactant) | ~3300 | Decreases |

| Carbonyl (C=O) Stretch | 2-Furoyl Chloride (Reactant) | ~1780 | Decreases |

| Ester Carbonyl (C=O) Stretch | This compound (Product) | ~1730 | Increases |

| Ester Aryl C-O Stretch | This compound (Product) | ~1250 | Increases |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com For a compound like this compound, single-crystal X-ray diffraction (SC-XRD) can provide a precise and unambiguous elucidation of its solid-state structure, including bond lengths, bond angles, and torsional angles. arabjchem.org Such an analysis is fundamental to understanding the molecule's conformation and the intermolecular interactions that dictate its crystal packing.

If obtaining a suitable single crystal proves challenging, Powder X-ray Diffraction (PXRD) can be employed. rigaku.com While traditionally used for fingerprinting crystalline phases, modern computational methods increasingly allow for structure solution directly from high-quality powder data. fao.orgarxiv.org

A structural analysis of this compound would reveal critical information:

Intermolecular Interactions: The analysis would identify non-covalent interactions that stabilize the crystal lattice. Given the molecule's structure, one might expect to observe π-π stacking interactions between the aromatic naphthalene and/or furan rings of adjacent molecules. iucr.org Halogen bonding involving the bromine atom is also a possibility, which could significantly influence the crystal packing arrangement. semanticscholar.org

Crystallographic Data: The analysis yields the unit cell parameters (a, b, c, α, β, γ), space group, and density of the crystal. arabjchem.orgresearchgate.net This information is unique to a specific crystalline form (polymorph) and is essential for solid-state characterization and quality control.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₅H₉BrO₃ | Defines the elemental composition of the molecule. |

| Formula Weight | 333.14 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. arabjchem.org |

| Unit Cell Dimensions | a = 13.3 Å, b = 4.6 Å, c = 20.0 Å, β = 96.7° | Defines the size and shape of the repeating unit in the crystal. arabjchem.org |

| Volume | 1210 ų | Volume of the unit cell. |

| Z (Molecules/unit cell) | 4 | Number of molecules in one unit cell. arabjchem.org |

| Calculated Density | 1.83 g/cm³ | Theoretical density of the crystalline material. |

| Key Interactions | π-π stacking, C-H···O bonds | Non-covalent forces governing the crystal packing. iucr.org |

Computational Chemistry and Theoretical Insights into 5 Bromo 2 Naphthyl 2 Furoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 5-Bromo-2-naphthyl 2-furoate. These methods model the electron density to determine the ground-state energy and other molecular properties. DFT has been widely used to investigate the geometry and electronic properties of similar compounds. researchgate.net

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The energy and shape of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of a Related Compound, (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

This data is for a structurally related compound and is provided for illustrative purposes. The actual values for this compound may differ.

Computational methods can be employed to model the transition states of reactions involving this compound. acs.org By calculating the energy barriers for potential reaction pathways, it is possible to predict the most favorable reaction mechanisms. For instance, in reactions involving nucleophilic substitution or cross-coupling, transition state theory can help identify the lowest energy pathway, providing insights into reaction kinetics and product distribution. DFT calculations have been successfully used to investigate transition states in various organic reactions. acs.org

Analysis of Molecular Orbitals and Charge Distribution

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of this compound. These techniques allow for the exploration of the molecule's conformational landscape and its interactions with other molecules.

Conformational analysis reveals the most stable spatial arrangements of the molecule. The rotational freedom around the ester linkage and the bond connecting the naphthyl and furoate moieties allows for various conformers. Molecular dynamics simulations can track the atomic movements over time, providing a dynamic picture of the molecule's flexibility and how it explores different conformations. mdpi.com Such simulations have been applied to study the morphology and solvent effects in similar chemical systems. researchgate.net

Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom, play a significant role in the physical properties and crystal packing of the compound. Understanding these interactions is crucial for predicting its behavior in different environments. researchgate.net

Theoretical Studies on Aromaticity and Stability of Fused Ring Systems

The stability of this compound is intrinsically linked to the aromaticity of its constituent furan (B31954) and naphthalene (B1677914) ring systems. uomus.edu.iq Theoretical methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| ¹H NMR | Chemical Shifts (ppm) | Specific peaks corresponding to aromatic and furoate protons |

| ¹³C NMR | Chemical Shifts (ppm) | Specific peaks for carbon atoms in the naphthyl and furoate rings |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Characteristic bands for C=O, C-O, C-Br, and aromatic C-H stretching |

| UV-Vis Spectroscopy | Absorption Maxima (nm) | Absorption bands related to π-π* transitions in the aromatic systems |

This table is illustrative. Specific experimental and calculated data for this compound would be required for a direct comparison.

By calculating these parameters using methods like DFT, researchers can gain a deeper understanding of the experimental spectra. For example, calculated vibrational frequencies can help in the assignment of complex IR and Raman spectra. Similarly, predicted NMR chemical shifts can aid in the structural elucidation of the molecule. Such comparisons between theoretical and experimental data have been performed for related compounds like 2-Bromoacetylnaphthalene. researchgate.net

Advanced Applications and Synthetic Utility of 5 Bromo 2 Naphthyl 2 Furoate in Chemical Science

Precursor Role in the Synthesis of Complex Polycyclic Aromatic Systems

The strategic positioning of a bromine atom on the naphthalene (B1677914) core, combined with a readily transformable furoate ester group, renders 5-Bromo-2-naphthyl 2-furoate a versatile precursor for the synthesis of intricate polycyclic aromatic systems. The bromo substituent serves as a handle for various cross-coupling reactions, while the naphthyl furoate scaffold itself can be involved in cyclization and ring-forming transformations.

Development of Novel Routes to Naphthalene-Fused Polycycles

The presence of the bromine atom at the 5-position of the naphthalene ring in this compound is of significant synthetic value. Bromoarenes are common starting materials in a multitude of carbon-carbon bond-forming reactions, which are the cornerstone of constructing complex aromatic frameworks. For instance, the bromine atom can be readily converted to an organometallic species, such as a lithionaphthalene derivative, through lithium-halogen exchange. wikipedia.org This in situ generated nucleophile can then react with a variety of electrophiles to build more complex structures.

Furthermore, the bromo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings, which utilize palladium or copper catalysts, allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups. thieme-connect.com These reactions are fundamental in extending the polycyclic system from the naphthalene core. For example, a Suzuki coupling with an appropriately substituted boronic acid could introduce a new aromatic ring, leading to the formation of phenanthrene (B1679779) or anthracene (B1667546) derivatives. nih.gov The furoate moiety can either be retained in the final product or be hydrolyzed and decarboxylated at a later stage, providing further synthetic flexibility.

Recent advancements in C-H activation and annulation reactions also offer potential pathways where the bromo-naphthyl precursor can be utilized. researchgate.net Palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes has proven to be an efficient method for synthesizing substituted naphthalenes, and similar strategies could be envisioned starting from derivatives of this compound. thieme-connect.com

The following table summarizes potential cross-coupling reactions for extending the polycyclic system from the 5-bromo position:

| Reaction Name | Coupling Partner | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-substituted naphthalene |

| Stille Coupling | Organostannane | Pd catalyst | Aryl/vinyl-substituted naphthalene |

| Heck Coupling | Alkene | Pd catalyst, Base | Vinyl-substituted naphthalene |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted naphthalene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Amino-substituted naphthalene |

Strategies for Annulation and Ring Expansion

Beyond simple coupling reactions, the structure of this compound is amenable to more complex annulation and ring expansion strategies to generate novel polycyclic architectures. Annulation reactions involve the formation of a new ring fused to the existing naphthalene system. For instance, after conversion of the bromo group to a more reactive functionality, intramolecular cyclization reactions can be designed.

Ring expansion strategies offer a powerful tool for constructing larger ring systems that are otherwise difficult to access. acs.orgnih.gov While specific examples involving this compound are not prevalent in the literature, general methodologies for ring expansion of aromatic systems can be conceptually applied. For example, a palladium-catalyzed [3+2] annulation with concomitant aromatic ring expansion has been reported for the synthesis of azulenes from aryl alkynes. pku.edu.cn A suitably functionalized derivative of this compound could potentially undergo such transformations to yield non-benzenoid aromatic systems fused to the naphthalene core.

Another approach could involve the initial formation of a strained ring system, followed by a rearrangement to a larger, more stable aromatic structure. For example, the synthesis of cyclopenta[b]naphthalene derivatives has been achieved through the copper-catalyzed reaction of diazo compounds with yne-alkylidenecyclopropanes, involving a domino cycloisomerization and cyclopropane (B1198618) ring-opening rearrangement. researchgate.net

The furoate moiety can also participate in cyclization reactions. Under certain conditions, the furan (B31954) ring can act as a diene in Diels-Alder reactions, or it can be a precursor for other heterocyclic systems that can then be further elaborated into larger polycyclic structures.

Building Block in the Construction of Functional Organic Materials

The unique electronic and structural features of the naphthyl and furoate moieties make this compound an interesting building block for the synthesis of functional organic materials. wiley.com Naphthalene derivatives are known to be key components in organic electronic and optoelectronic materials due to their extended π-conjugation, which influences their photophysical and charge-transport properties. nih.gov

The bromo- and furoate-substituents on the naphthalene core provide handles for incorporating this molecule into larger polymeric or oligomeric structures. For instance, through polymerization reactions such as Suzuki or Stille polycondensation, the bifunctional nature of a dihalo- or di-boronic ester derivative of this compound could be exploited to create conjugated polymers. These polymers could have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The furoate group, being an ester, can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid functionality can then be used to anchor the molecule to surfaces or to form amide bonds, leading to the creation of functional polyamides or other macromolecules. The inherent fluorescence of many naphthalene derivatives suggests that materials incorporating the this compound scaffold could exhibit interesting photoluminescent properties. mdpi.com

The table below outlines potential functional materials that could be synthesized from this compound derivatives.

| Material Type | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polycondensation (e.g., Suzuki, Stille) | OLEDs, OFETs, OPVs |

| Functional Polyamides | Amide bond formation from the derived carboxylic acid | High-performance plastics, membranes |

| Surface-Modified Materials | Anchoring via the derived carboxylic acid | Modified electrodes, sensors |

| Fluorescent Materials | Incorporation into larger conjugated systems | Fluorescent sensors, bio-imaging |

Chemical Probes and Ligands Based on Naphthyl Furoate Scaffolds

The development of chemical probes and ligands is crucial for understanding biological processes and for drug discovery. nih.govbiorxiv.org A chemical probe is a small molecule that interacts with a specific biological target, allowing for the study of that target's function. probes-drugs.org The naphthyl furoate scaffold present in this compound possesses features that make it an attractive starting point for the design of such molecules.

Naphthalene derivatives are known to exhibit fluorescence, a property that is highly desirable for chemical probes as it allows for detection and imaging. mdpi.com The specific substitution pattern on the naphthalene ring, as well as the nature of the ester, can be tuned to modulate the fluorescence wavelength and quantum yield. The furoate moiety introduces additional heteroatoms and a different electronic environment compared to a simple acetate (B1210297) or benzoate (B1203000) ester, which could influence binding affinity and selectivity for a biological target.

The bromine atom serves as a versatile point for further functionalization. It can be replaced with various groups through cross-coupling reactions to introduce pharmacophores or linking groups for attachment to other molecules or surfaces. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective ligands.

The concept of "scaffold hopping," where the core structure of a known ligand is replaced with a chemically different but functionally similar scaffold, is a common strategy in drug discovery. The naphthyl furoate scaffold could serve as a novel scaffold for targets where other aromatic or heteroaromatic systems have shown activity.

Potential applications of chemical probes and ligands derived from this compound are summarized below:

| Application | Design Strategy | Key Features |

| Fluorescent Probes | Modification of the naphthyl furoate core to enhance fluorescence upon binding to a target. | High sensitivity, potential for in vitro and in vivo imaging. |